![molecular formula C16H13F3N4O2S2 B15204775 2-({[4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-yl]amino}methylidene)-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione](/img/structure/B15204775.png)
2-({[4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-yl]amino}methylidene)-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({[4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-yl]amino}methylidene)-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a trifluoromethyl group, a thienyl group, and a triazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-yl]amino}methylidene)-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione typically involves multiple steps. One common method involves the reaction of 4-cyclopropyl-6-(methylthio)-1,3,5-triazine-2-amine with a suitable aldehyde to form an intermediate Schiff base. This intermediate is then reacted with 4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may involve the optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent quality and high yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-({[4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-yl]amino}methylidene)-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-({[4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-yl]amino}methylidene)-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 2-({[4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-yl]amino}methylidene)-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the trifluoromethyl and thienyl groups play a crucial role in its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-({[4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-yl]amino}methylidene)-4,4,4-trifluoro-1-(2-furyl)butane-1,3-dione
- **2-({[4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-yl]amino}methylidene)-4,4,4-trifluoro-1-(2-pyridyl)butane-1,3-dione
Uniqueness
The uniqueness of 2-({[4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-yl]amino}methylidene)-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the thienyl group contributes to its biological activity.
Propriétés
Formule moléculaire |
C16H13F3N4O2S2 |
|---|---|
Poids moléculaire |
414.4 g/mol |
Nom IUPAC |
(E)-3-[(E)-(4-cyclopropyl-6-methylsulfanyl-1,3,5-triazin-2-yl)iminomethyl]-1,1,1-trifluoro-4-hydroxy-4-thiophen-2-ylbut-3-en-2-one |
InChI |
InChI=1S/C16H13F3N4O2S2/c1-26-15-22-13(8-4-5-8)21-14(23-15)20-7-9(12(25)16(17,18)19)11(24)10-3-2-6-27-10/h2-3,6-8,24H,4-5H2,1H3/b11-9+,20-7+ |
Clé InChI |
SOHQMEYSKYXQPX-QMLARMKISA-N |
SMILES isomérique |
CSC1=NC(=NC(=N1)/N=C/C(=C(/C2=CC=CS2)\O)/C(=O)C(F)(F)F)C3CC3 |
SMILES canonique |
CSC1=NC(=NC(=N1)N=CC(=C(C2=CC=CS2)O)C(=O)C(F)(F)F)C3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-chloro-3H-pyrrolo[2,3-c]quinoline](/img/structure/B15204733.png)
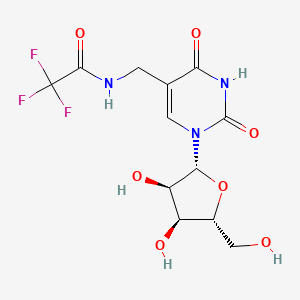
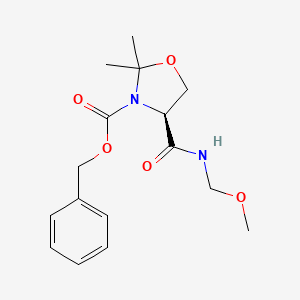

![(3aS,5R,7aS)-7a-(4-Bromothiazol-2-yl)-5-methylhexahydro-1H-pyrano[3,4-c]isoxazole](/img/structure/B15204748.png)
![2-(Hydroxymethyl)benzo[d]oxazole-6-acetic acid](/img/structure/B15204753.png)
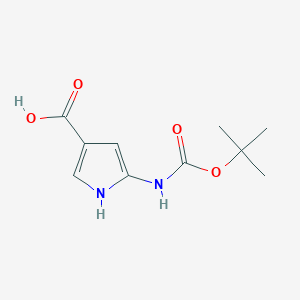
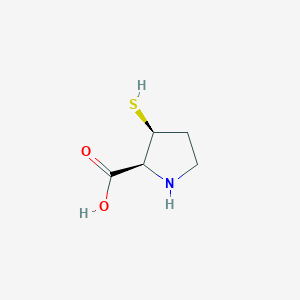
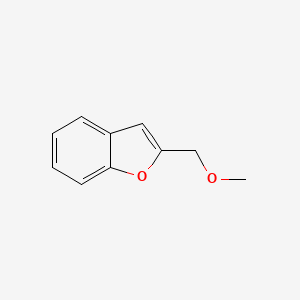
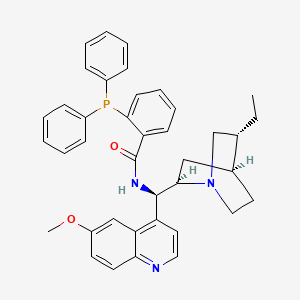
![4-(Trifluoromethyl)benzo[d]oxazole-2-carbonyl chloride](/img/structure/B15204783.png)
![tert-Butyl 8-amino-4-azabicyclo[5.1.0]octane-4-carboxylate](/img/structure/B15204786.png)
